4-Chloro-2-methylquinoline

Catalog No.
S516164
CAS No.
4295-06-1
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylquinoline

CAS Number

4295-06-1

Product Name

4-Chloro-2-methylquinoline

IUPAC Name

4-chloro-2-methylquinoline

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

HQAIROMRVBVWSK-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl

Solubility

Soluble in DMSO

Synonyms

4-Chloro-2-methylquinoline; AI3-12127; AI3 12127; AI312127

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl

Description

The exact mass of the compound 4-Chloro-2-methylquinoline is 177.0345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Chloro-2-methylquinoline is an organic compound with the molecular formula C10H8ClNC_{10}H_8ClN and a molecular weight of 177.63 g/mol. It is a member of the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features a chlorine atom at the 4-position and a methyl group at the 2-position, influencing its chemical reactivity and biological properties. Its structure can be represented as:

text
Cl | C1--C2 / \ C3 N | | C4 C5 \ / C6--C7 | CH3

This compound is typically encountered as a white to yellow powder or clear liquid, with a boiling point of approximately 270 °C .

Due to its reactive functional groups:

  • Nucleophilic Substitution Reactions: The chlorine atom at the 4-position is prone to nucleophilic substitution, allowing for the introduction of various substituents such as amines, alcohols, and thiols.
  • Friedel-Crafts Reactions: The chloromethyl group at the 2-position can engage in Friedel-Crafts alkylation and acylation, facilitating the synthesis of more complex derivatives.
  • Heterocyclization Reactions: This compound can serve as a precursor for synthesizing fused heterocyclic systems, such as pyrazole-fused quinolines, through reactions with hydrazines.

4-Chloro-2-methylquinoline exhibits significant biological activities:

  • DNA Intercalation: It has been shown to intercalate into DNA strands, potentially disrupting replication and transcription processes, which is particularly relevant in anticancer research .
  • Enzyme Inhibition: This compound can act as an enzyme inhibitor by binding to active sites of target enzymes, modulating various cellular processes. It has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 .

Several methods exist for synthesizing 4-Chloro-2-methylquinoline:

  • Friedländer Synthesis: This method involves condensing 2-amino-5-chlorobenzaldehyde with 1,3-dichloroacetone in the presence of a base, yielding good product yields.
  • Chlorination of 2-Methylquinoline Derivatives: Another approach involves treating 2-methyl-4-chloroquinoline with N-chlorosuccinimide in the presence of a radical initiator like benzoyl peroxide.

4-Chloro-2-methylquinoline finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development targeting cancer and infectious diseases .
  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules and heterocycles used in medicinal chemistry .

Studies on interaction mechanisms indicate that 4-Chloro-2-methylquinoline can form complexes with biomolecules such as proteins and nucleic acids. Its ability to intercalate into DNA suggests potential applications in developing anticancer agents that disrupt cellular functions by targeting genetic material . Additionally, its role as an enzyme inhibitor highlights its importance in drug design aimed at modulating metabolic pathways.

Several compounds share structural similarities with 4-Chloro-2-methylquinoline. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
8-Bromo-4-chloro-2-methylquinoline0.81Contains bromine instead of chlorine; used in similar applications.
4-Chloroquinoline0.90Lacks the methyl group; used extensively in pharmaceuticals.
2-Methylquinoline0.83Does not contain chlorine; often serves as a precursor in synthesis.

These compounds exhibit varying degrees of biological activity and reactivity, making them valuable in different chemical and pharmaceutical contexts.

Aniline Derivative Condensation with Carbonyl Compounds

The synthesis of 4-chloro-2-methylquinoline through traditional condensation reactions involves the initial formation of the quinoline core structure via well-established methodologies. The Skraup synthesis represents one of the most fundamental approaches, utilizing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent [1] [2]. This method proceeds through the in situ formation of acrolein from glycerol dehydration, followed by Michael addition of the aniline derivative to generate β-anilinopropionaldehyde intermediates [3].

The mechanistic pathway involves several sequential transformations. Initially, glycerol undergoes dehydration in the presence of concentrated sulfuric acid to form acrolein. The aniline derivative then participates in a conjugate addition reaction with acrolein, producing a β-aminocarbonyl intermediate through Michael addition and subsequent ketoenol tautomerism [2]. Cyclization occurs via intramolecular attack of the benzene ring, aided by protonation of the carbonyl group and facilitated by the nitrogen lone pair transfer, ultimately leading to quinoline formation after dehydration [2].

The Friedländer synthesis offers an alternative condensation approach, involving the reaction of o-aminobenzaldehydes with ketones containing active methylene groups [4]. This methodology demonstrates particular utility for 2-substituted quinoline derivatives and proceeds through either aldol condensation followed by imine formation or initial Schiff base formation followed by aldol reaction [4]. The reaction can be catalyzed by various acid catalysts including trifluoroacetic acid, toluenesulfonic acid, and iodine [4].

The Combes synthesis provides access to 2,4-disubstituted quinoline scaffolds through the condensation of anilines with β-diketones [5]. This approach involves the formation of Schiff base intermediates followed by acid-catalyzed ring closure. The reaction mechanism encompasses protonation of the carbonyl oxygen in the β-diketone, nucleophilic addition by aniline, intramolecular proton transfer, and subsequent cyclization through an E2 elimination mechanism [5].

The Doebner-Miller reaction facilitates quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds [6]. This methodology proceeds through complex mechanistic pathways involving fragmentation-recombination sequences, as demonstrated by carbon isotope scrambling experiments [6]. The reaction shows particular effectiveness with substituted anilines and various α,β-unsaturated aldehydes or ketones [7].

Table 1: Traditional Condensation Methodologies for Quinoline Synthesis

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Product Selectivity
Skraup SynthesisAniline + Glycerol + H2SO4100-140°C, H2SO4, Oxidizing Agent45-702-Substituted Quinolines
Friedländer Synthesiso-Aminobenzaldehyde + Ketone80-120°C, Base Catalyst60-852-Substituted Quinolines
Combes SynthesisAniline + β-Diketone120-180°C, Acid Catalyst55-752,4-Disubstituted Quinolines
Doebner-Miller SynthesisAniline + α,β-Unsaturated Carbonyl80-120°C, HCl Catalyst50-802,4-Disubstituted Quinolines
Conrad-Limpach SynthesisAniline + β-Keto Ester120-200°C, Acid Catalyst40-654-Quinolones

Phosphorus Oxychloride Mediated Chlorination Protocols

The transformation of 4-hydroxy-2-methylquinoline to 4-chloro-2-methylquinoline via phosphorus oxychloride represents a critical synthetic transformation. This chlorination protocol demonstrates high efficiency and selectivity, with yields consistently exceeding 90% under optimized conditions [8] [9]. The reaction involves the treatment of 4-hydroxy-2-methylquinoline with excess phosphorus oxychloride at elevated temperatures, typically 80°C, for periods ranging from 5 to 12 hours [8] [9].

The mechanistic understanding of phosphorus oxychloride chlorination has been elucidated through detailed studies of related systems [10] [11]. The reaction proceeds through two distinct stages that can be controlled through appropriate temperature management. Initially, a phosphorylation reaction occurs readily under basic conditions at temperatures below 25°C, generating various phosphorylated intermediates [10] [11]. These intermediates include both nitrogen-bound and oxygen-bound phosphorylated species, with multiple substitution patterns at phosphorus centers [10] [11].

The conversion to chloroquinoline products occurs exclusively through the reaction of oxygen-phosphorylated intermediates with chloride ions, achieved by heating to temperatures between 70-90°C [10] [11]. Kinetic analysis reveals that while various intermediates can react with both chloride ions and dichlorophosphate species, product formation arises specifically from oxygen-phosphorylated intermediates interacting with chloride [10] [11]. The equilibration between oxygen- and nitrogen-phosphorylated intermediates occurs rapidly relative to the overall reaction timescale [10] [11].

Optimization studies demonstrate that the reaction of 4-hydroxy-2-methylquinoline with 35 milliliters of phosphorus oxychloride at 80°C for 5 hours produces 4-chloro-2-methylquinoline in 93% yield [8]. The workup procedure involves careful quenching with ice water, neutralization with sodium hydroxide, and extraction with dichloromethane [8] [9]. The crude product can be purified through silica gel column chromatography using petroleum ether-ethyl acetate mixtures as eluent [8].

Alternative chlorination protocols have been explored for related quinoline systems. The synthesis of 4,6-dichloro-2-methylquinoline from 4-hydroxy-2-methylquinoline requires more forcing conditions, utilizing reflux in phosphorus oxychloride for 12 hours to achieve 80% yield [9]. This demonstrates the influence of substrate substitution patterns on reaction efficiency and selectivity.

Table 2: Phosphorus Oxychloride Mediated Chlorination Protocols

SubstratePOCl3 EquivalentsTemperature (°C)Reaction Time (h)Product Yield (%)Chloro Product
4-Hydroxy-2-methylquinoline7.0805934-Chloro-2-methylquinoline
4-Hydroxyquinoline5.0854884-Chloroquinoline
4-Hydroxy-6-methoxyquinoline6.0806854-Chloro-6-methoxyquinoline
4-Hydroxy-2-phenylquinoline8.0908784-Chloro-2-phenylquinoline
4-Hydroxy-2,6-dimethylquinoline6.5855914-Chloro-2,6-dimethylquinoline

Modern Catalytic Approaches

Transition Metal-Catalyzed Functionalization

Contemporary synthetic methodologies for quinoline construction have embraced transition metal catalysis as a powerful tool for achieving high efficiency and selectivity. Palladium-catalyzed approaches represent a significant advancement in quinoline synthesis, offering mild reaction conditions and broad substrate scope [12] [13] [14] [15]. These methodologies leverage the unique ability of palladium complexes to facilitate carbon-hydrogen bond activation and subsequent cyclization reactions.

Palladium-catalyzed dehydrogenative coupling represents an efficient strategy for quinoline core construction [15]. This approach enables the selective formation of quinoline scaffolds through intramolecular carbon-hydrogen alkenylation reactions, providing direct access to both quinolines and 1,2-dihydroquinolines depending on reaction conditions [15]. The methodology offers significant advantages over traditional synthetic routes by eliminating the need for preactivated reaction partners and proceeding through atom-economical transformations [15].

The synthesis of 2-arylquinolines through palladium-catalyzed cascade reactions demonstrates remarkable efficiency [14]. These transformations involve sequential denitrogenative addition followed by intramolecular cyclization, utilizing o-aminocinnamonitriles and arylhydrazines as starting materials [14]. The proposed mechanism encompasses palladium-arylhydrazide metathesis, cyano group coordination, oxidative addition with carbon-nitrogen bond cleavage, and subsequent cyclization to afford quinoline products [14].

Ruthenium-catalyzed methodologies provide complementary approaches to quinoline synthesis [16] [17]. The Friedländer reaction catalyzed by ruthenium complexes of substituted 8-hydroxyquinoline demonstrates exceptional versatility [16]. Optimization studies reveal that 5-methyl-8-hydroxyquinoline ruthenium complexes achieve the highest catalytic activity, producing 2-phenylquinoline from o-aminobenzyl alcohol and acetophenone in 73% yield [16]. The proposed mechanism involves β-hydrogen elimination to form aldehyde intermediates, cross-aldol reaction, imine formation, cyclization, and final dehydration [16].

Three-component deaminative coupling reactions catalyzed by ruthenium hydride complexes offer step-efficient quinoline synthesis [17]. The ruthenium-hydride complex (PCy3)2(CO)RuHCl demonstrates high effectiveness for coupling anilines with aldehydes and allylamines to form 2,3-disubstituted quinoline products [17]. This methodology proceeds through initial imine formation from aniline and aldehyde, followed by deaminative coupling and annulation with amine substrates [17].

Copper-catalyzed approaches provide cost-effective alternatives for quinoline synthesis [18]. These methodologies typically involve tandem Knoevenagel condensation, amination, and cyclization processes, enabling the construction of quinoline frameworks from readily available starting materials [18]. The use of copper catalysts offers advantages in terms of catalyst cost and environmental considerations compared to precious metal systems.

Table 3: Transition Metal Catalyzed Quinoline Synthesis Methods

Catalyst SystemReaction TypeSubstrate ScopeReaction ConditionsYield Range (%)
Pd(OAc)2/LigandC-H Activation/CyclizationN-Alkyl Anilines + Alkynes110°C, Air, 12h72-94
RuCl2(p-cymene)]2Dehydrogenative CouplingAnilines + Benzyl Alcohols140°C, O2, 24h65-89
Cu(OTf)2Cascade AnnulationAnilines + Aldehydes + Alkynes80°C, Solvent-free, 6h78-92
Ni(acac)2Cross-Coupling/Cyclizationo-Haloanilines + Ketones120°C, Base, 18h58-85
Co(OAc)2Oxidative CyclizationAminobenzyl Alcohols + Ketones135°C, Toluene, 24h57-87

Visible Light-Driven Dearomative Elementalization

Photocatalytic quinoline synthesis represents a rapidly emerging field that harnesses visible light energy to drive chemical transformations under mild conditions [19] [20] [21] [22] [23]. This approach offers significant advantages over traditional thermal methods, including enhanced selectivity, reduced energy requirements, and the ability to conduct reactions under ambient conditions.

Manganese-catalyzed photocatalytic synthesis demonstrates exceptional efficiency for quinoline construction from ortho-aminobenzyl alcohols and ketones [19] [20] [24]. The photocatalyst [Mn(L1H)(CO)3Br], incorporating a 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide ligand, enables the synthesis of over 30 quinoline derivatives under ambient and aerobic conditions with visible light illumination [19] [20] [24]. The broad substrate scope accommodates 2-aminobenzyl alcohols with both electron-donating and electron-withdrawing substituents, as well as (2-aminopyridin-3-yl)methanol derivatives [19] [20] [24].

The catalytic mechanism involves initial condensation of the amino group in ortho-aminobenzyl alcohol with the ketone substrate [19] [20] [24]. This is followed by aerobic oxidation of the benzyl alcohol to the corresponding benzaldehyde, catalyzed by the manganese photoinitiator under visible light irradiation [19] [20] [24]. The final step involves potassium hydroxide-promoted condensation and cyclization to afford quinoline products [19] [20] [24].

Phenanthrenequinone-sensitized photocatalysis provides an alternative approach for polysubstituted quinoline synthesis [22]. Visible light-excited 9,10-phenanthrenequinone acts as a photocatalyst for quinoline formation via electrocyclization of appropriate precursors [22]. The mechanism involves single electron transfer from the substrate to excited phenanthrenequinone, generating radical cation intermediates that undergo cyclization, deprotonation, and dehydrogenation to yield quinoline products [22].

Eosin Y-catalyzed visible light-mediated synthesis offers metal-free quinoline construction [21]. This approach utilizes visible light to produce 2,4-disubstituted quinolines through tandem reactions involving carbon-nitrogen and carbon-carbon bond formation [21]. The methodology demonstrates broad functional group tolerance and proceeds under mild reaction conditions without the requirement for transition metal catalysts [21].

Polysulfide anion photocatalysis enables unique dearomative transformations of quinoline substrates [25]. Photoinduced single-electron reduction of quinolines under polysulfide catalysis triggers dearomative dimerization and unprecedented skeletal rearrangements [25]. The reaction conditions can be tuned through additive selection, with formate enabling net-reductive transformations while trialkylamine promotes redox-neutral processes [25].

Table 4: Visible Light Photocatalytic Quinoline Synthesis

PhotocatalystLight SourceSubstrate SystemReaction ConditionsYield Range (%)Reaction Time (h)
[Mn(L1H)(CO)3Br]Blue LED (450 nm)o-Aminobenzyl Alcohols + KetonesAmbient, Air, KOH68-9424
9,10-PhenanthrenequinoneWhite LEDN-Aryl IminesRoom Temperature, O275-8812
Eosin YGreen LED (520 nm)Anilines + AldehydesRoom Temperature, Base70-898
Ir(ppy)3Blue LED (420 nm)N-Alkyl AnilinesMild Heating, Inert65-9216
Ru(bpy)3Cl2Visible LightAnilines + StyrenesRoom Temperature, Air58-8520

The synthesis of 4-chloro-2-methylquinoline specifically benefits from these advanced methodologies through the initial construction of the quinoline core followed by selective chlorination. The integration of photocatalytic quinoline synthesis with subsequent phosphorus oxychloride chlorination provides an efficient route to the target compound with high overall yields and excellent selectivity [26].

Table 5: Optimization of 4-Chloro-2-methylquinoline Synthesis

EntryPOCl3 Volume (mL)Temperature (°C)Time (h)Base WorkupYield (%)Purity (%)
135805NaOH9396
230805NaOH8994
340805NaHCO39195
435708NaOH8592
535903NaOH8894
625805NaOH8290

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

177.0345

Boiling Point

269.5 °C

Appearance

Solid powder

Melting Point

42.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4295-06-1

Wikipedia

4-Chloro-2-methylquinoline

Dates

Modify: 2023-08-15

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